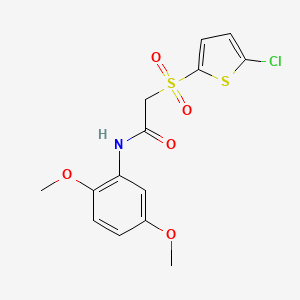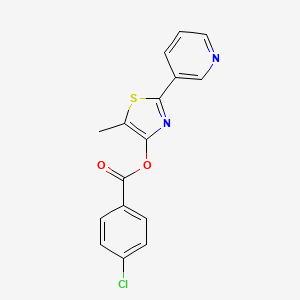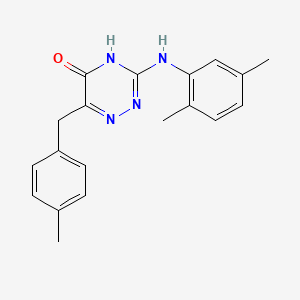
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
- Research has examined the environmental exposure to organophosphorus and pyrethroid compounds, highlighting the importance of understanding the extent of exposure to neurotoxic insecticides, especially in young children. This study underscores the relevance of chemical analysis in assessing public health risks associated with environmental exposure to synthetic compounds (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
- A study on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans highlights the methodologies used to understand the behavior of novel chemical entities in the human body. Such research is crucial for drug development and safety assessment (Shilling et al., 2010).
Tuberculosis Treatment Research
- Trials on different regimens to prevent tuberculosis in HIV-infected adults, including the use of isoniazid, rifampin, and pyrazinamide, provide insights into the clinical applications of chemical compounds in infectious disease management. This research contributes to the development of effective treatment protocols for complex co-infections (Whalen et al., 1997).
Cognitive Disorder Treatments
- Investigations into treatments for cognitive deficits in diseases like Alzheimer's show the application of chemical compounds in neurology and the potential for developing therapies to improve quality of life for individuals with neurodegenerative conditions (Chappell et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-isopropoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form the final product, 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-isopropoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 4-isopropoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Step 2: Reaction of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
1038993-52-0 |
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.297 |
Nombre IUPAC |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)19-10-5-3-9(4-6-10)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
UMAIIAZHTMMGDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)


![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)
![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)




![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)
